molecular formula C5H10N4O B15245479 N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B15245479
M. Wt: 142.16 g/mol
InChI Key: FPSAWGKPXTYHBM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazole with 2-methoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazoles.

Scientific Research Applications

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-1H-1,2,4-triazol-5-amine
  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline

Uniqueness

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

N-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C5H10N4O/c1-10-3-2-6-5-7-4-8-9-5/h4H,2-3H2,1H3,(H2,6,7,8,9)

InChI Key

FPSAWGKPXTYHBM-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=NN1

Origin of Product

United States

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